Sodium persulfate

Übersicht

Beschreibung

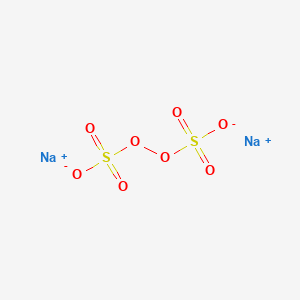

Sodium persulfate, also known as sodium peroxodisulfate, is an inorganic compound with the chemical formula Na₂S₂O₈. It is a white, crystalline solid that is highly soluble in water. This compound is a powerful oxidizing agent and is widely used in various industrial and laboratory applications due to its stability and ease of handling .

Wirkmechanismus

Target of Action

Sodium persulfate, also known as sodium peroxodisulfate, is an environmentally friendly inorganic compound commonly used as an oxidizing agent in chemistry . The primary targets of this compound are organic pollutants, including pesticides, drugs, halogen compounds, dyes, and other pollutants . It has been applied in diverse processes, such as the degradation of antibiotics and dyes in wastewater treatment .

Mode of Action

This compound undergoes homolytic cleavage in solutions, affording sulfate radical anions . These radicals can attack the organic matter in an oxidative mechanism . The sulfate radicals generated from persulfate have strong oxidizing properties and can effectively degrade emerging pollutants . The degradation rate of organic pollutants was observed to increase with increasing oxidant amount and ultrasonic frequency .

Biochemical Pathways

The sulfate radicals generated from persulfate and permonosulfate have strong oxidizing properties and can effectively degrade emerging pollutants . Sulfate-based advanced oxidation processes (AOPs) have higher oxidation potentials, higher selectivity, and oxidation efficiency for pollutants containing unsaturated bonds or aromatic rings .

Pharmacokinetics (ADME Properties)

This compound is a white, crystalline, odorless solid . It dissolves readily in water, forming a colorless solution . It has a molecular weight of 238.1 g/mol . This compound shows higher stability in soil and groundwater than hydrogen peroxide . It is almost non-hygroscopic and has good shelf-life .

Result of Action

The activation of persulfate has received considerable attention for its potential application in the removal of pollutants . The sulfate radicals generated from persulfate have strong oxidizing properties and can effectively degrade emerging pollutants . For example, Tan et al. used lignin hydrogel, a carbonaceous material, as a support to activate persulfate degradation of BPA, and showed that O2·− and 1O2 were the major reactive oxygen species (ROS), while SO4·− and ·OH played important roles in accelerating the degradation of BPA .

Action Environment

The activation of persulfate can be influenced by various environmental factors. For instance, the degradation rate of organic pollutants was observed to increase with increasing oxidant amount and ultrasonic frequency . Furthermore, the photo-thermal activation of persulfate raised the degradation ratio due to the increase of the generated reactive species owing to the synergetic effects of heat and light on the activation of persulfate .

Biochemische Analyse

Biochemical Properties

Sodium persulfate is a specialized oxidizing agent in chemistry, classically used in radical reactions . It undergoes homolytic cleavage in solutions, affording sulfate radical anions that can present several applications . These sulfate radicals are generated from the oxidation reaction mediated by hydroxyl radicals .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to increase membrane permeability and oxidative stress . Furthermore, it has been found to significantly perturb the metabolism of Pseudomonas aeruginosa, mainly involving glyoxylate and dicarboxylic acid metabolism, aminoacyl-tRNA biosynthesis, Alanine, aspartate and glutamate metabolism, and citric acid cycle (TCA cycle) .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of sulfate radicals. There are two pathways of persulfate formation. The first is to form persulfate through the interaction of sulfate radicals, which are generated from the oxidation reaction mediated by hydroxyl radicals . The second is to produce persulfate by generating sulfate radicals through the direct loss of electrons from sulfate and bisulfate ions on the electrode surface .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the synthesis of persulfate almost increases linearly as the current densities rise . This embodies the critical role of current density in the reaction rate and current efficiency of persulfate synthesis .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s important to note that this compound poses health risks upon exposure. Direct contact with the skin or eyes can cause irritation and damage. Prolonged inhalation may lead to respiratory tract inflammation or allergic reactions, mimicking asthma symptoms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is used as an oxidant in transition-metal-catalyzed reactions or as an oxidative species in crucial steps in metal-free reactions . It is synthesized industrially through an electrolytic oxidation process from sodium hydrogen sulfate .

Transport and Distribution

Given its solubility in water , it can be inferred that it may be transported and distributed within cells and tissues via aqueous channels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium persulfate is typically prepared by the electrolytic oxidation of sodium bisulfate. The reaction is conducted at a platinum anode, where sodium bisulfate is oxidized to form this compound . The overall reaction can be represented as: [ 2 \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_8 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by the electrolysis of a concentrated solution of sodium sulfate. The process involves the use of platinum or boron-doped diamond electrodes to achieve high efficiency and purity . The reaction conditions, such as temperature and current density, are carefully controlled to optimize the yield and quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium persulfate undergoes various types of chemical reactions, primarily oxidation reactions. It is known for its ability to generate sulfate radicals, which are highly reactive species that can initiate radical chain reactions .

Common Reagents and Conditions:

Oxidation Reactions: this compound is commonly used as an oxidizing agent in organic synthesis. It can oxidize a wide range of organic compounds, including alcohols, ketones, and aromatic compounds.

Polymerization Reactions: this compound is used as a radical initiator in emulsion polymerization reactions for the production of polymers such as acrylonitrile butadiene styrene and polystyrene.

Major Products Formed: The major products formed from the oxidation reactions of this compound include various oxidized organic compounds and sulfate ions. In polymerization reactions, the major products are high-molecular-weight polymers .

Wissenschaftliche Forschungsanwendungen

Sodium persulfate has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

- Ammonium Persulfate (NH₄)₂S₂O₈

- Potassium Persulfate K₂S₂O₈

- Hydrogen Peroxide H₂O₂

- Ozone O₃

Uniqueness: Sodium persulfate is unique in its ability to generate sulfate radicals efficiently and its high solubility in water, making it suitable for a wide range of applications in both laboratory and industrial settings .

Biologische Aktivität

Sodium persulfate (Na₂S₂O₈) is a powerful oxidizing agent widely used in various fields, including environmental remediation, organic synthesis, and as an activator in chemical processes. This article delves into its biological activity, particularly focusing on its applications in bioremediation, the mechanisms of activation, and its effects on microbial populations.

Overview of this compound

This compound is a white crystalline solid that dissociates in water to produce sulfate radicals (), which are highly reactive species capable of oxidizing a wide range of organic compounds. The generation of these radicals makes this compound an effective agent for in situ chemical oxidation (ISCO) processes.

Mechanisms of Biological Activity

- Oxidative Mechanism : this compound generates sulfate radicals through thermal activation or chemical activation (e.g., with sodium hydroxide or iron salts). These radicals can react with organic contaminants, leading to their degradation.

- Biodegradation Coupling : Recent studies have shown that this compound can enhance biodegradation processes when coupled with microbial activity. For instance, the oxidation of naphthenic acids (NAs) using this compound has been investigated, demonstrating that it can significantly reduce toxicity while promoting microbial degradation pathways .

- Activation Strategies : Various activation strategies have been explored to enhance the efficacy of this compound:

Case Study 1: Tetracycline Removal

A study investigated the effectiveness of this compound activated by diatomite for the removal of tetracycline from aqueous solutions. The results indicated that up to 80% tetracycline removal was achieved, demonstrating the potential for using activated persulfate in treating pharmaceutical contaminants .

| Parameter | Value |

|---|---|

| Initial Concentration | 100 mg/L |

| Removal Efficiency | 80% |

| Activation Method | Diatomite |

Case Study 2: Groundwater Remediation

In a pilot study conducted at a former gas station site, this compound was injected into groundwater contaminated with volatile organic compounds (VOCs). The results showed significant reductions in contaminant levels:

Case Study 3: Biodegradation Enhancement

Research involving Pseudomonas fluorescens demonstrated that unactivated this compound could effectively couple with biodegradation processes for NA removal. The study highlighted that lower concentrations of unactivated persulfate improved microbial viability while still achieving significant contaminant degradation .

Comparative Efficacy Table

The following table summarizes various studies on the biological activity and efficacy of this compound across different applications:

| Study Focus | Contaminant Type | Activation Method | Removal Efficiency |

|---|---|---|---|

| Tetracycline Removal | Pharmaceuticals | Diatomite | 80% |

| Groundwater Remediation | VOCs | Chemical Activation | Up to 96% |

| Biodegradation Enhancement | Naphthenic Acids | Unactivated | Significant reduction |

Eigenschaften

IUPAC Name |

disodium;sulfonatooxy sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQMHPLRPQMAMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2O8, Na2O8S2 | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium persulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_persulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029698 | |

| Record name | Sodium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium persulfate appears as a white crystalline solid. Very irritating to skin and eyes. May be toxic by skin absorption. Used as a bleaching agent., Dry Powder; Pellets or Large Crystals, White, solid; [Merck Index] Hygroscopic; [CHEMINFO] White odorless crystalline solid; [MSDSonline], WHITE CRYSTALS OR POWDER., White crystalline solid. | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium persulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility in water, g/100ml at 20 °C: 55.6 | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 g/cm³ | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.1 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

7775-27-1 | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydisulfuric acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium peroxodisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J49FYF16JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical downstream effects of sodium persulfate oxidation on target contaminants?

A1: this compound oxidation aims to mineralize organic contaminants, breaking them down into less harmful substances. [] For example, in the case of trichloroethylene (TCE), this compound oxidation can lead to the formation of chloride ions (Cl-), carbon dioxide (CO2), and water (H2O). [] Other studies have demonstrated the effectiveness of this compound in degrading various pollutants like BTEX (benzene, toluene, ethylbenzene, and xylenes), polycyclic aromatic hydrocarbons (PAHs), and dyes. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is Na2S2O8, and its molecular weight is 238.10 g/mol.

Q3: How does the pH of the solution affect this compound activation and efficacy?

A3: The pH of the solution plays a crucial role in this compound activation. [, ] While acidic conditions are generally favored for activating this compound with iron catalysts, alkaline conditions can also be effective depending on the target contaminant and activation method. [, ] Research has shown that pH significantly influences the degradation rates of various contaminants, indicating the need for optimization based on specific applications. [, , ]

Q4: How does the presence of solids in soil and groundwater impact this compound oxidation?

A4: The presence of solids can significantly impact this compound oxidation effectiveness. [] Some solids, especially those with high organic content, can consume the oxidant, reducing its availability for contaminant degradation. [] This phenomenon is known as "oxidant demand," and understanding its influence is crucial for determining effective this compound dosages in environmental remediation. []

Q5: What are the common activation methods for this compound?

A5: this compound can be activated through various methods, including:

- Thermal activation: Elevated temperatures initiate the decomposition of this compound into sulfate radicals. []

- Transition metal activation: Transition metal ions, particularly ferrous iron (Fe2+), catalyze the decomposition of this compound into sulfate radicals. [, , ]

- Alkaline activation: Alkaline conditions can promote sulfate radical generation from this compound. []

- UV/Visible light activation: UV or visible light irradiation can activate this compound to produce sulfate radicals. [, ]

Q6: What is the environmental fate of sulfate ions generated during this compound oxidation?

A6: Sulfate ions are common constituents in natural environments. While elevated sulfate levels can impact water quality and ecosystems, this compound oxidation generally results in sulfate concentrations within acceptable environmental limits. [] Moreover, naturally occurring sulfate-reducing bacteria can utilize sulfate, potentially mitigating its accumulation. []

Q7: What are the potential disadvantages of using this compound in environmental remediation?

A7: While generally effective, this compound oxidation can have some drawbacks:

- Soil pH alteration: The decomposition of this compound can lower soil pH, potentially mobilizing heavy metals or impacting soil health. []

- Generation of unwanted byproducts: Incomplete mineralization of contaminants might lead to the formation of potentially toxic byproducts. []

Q8: Are there any viable alternatives to this compound for contaminant degradation?

A8: Yes, several alternatives to this compound exist for contaminant degradation, each with its advantages and limitations. These include:

- Hydrogen Peroxide (H2O2): A widely used oxidant, often activated with iron to generate hydroxyl radicals. []

- Ozone (O3): A powerful oxidant capable of degrading a wide range of contaminants, but with limited persistence in the subsurface. []

- Permanganate (MnO4-): Effective in oxidizing various organic contaminants, but its use can be limited by its tendency to precipitate in the presence of certain minerals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.